molecular formula C14H14N4O B14005221 1-Ethyl-2-methyl-7-phenylpurin-6-one CAS No. 83325-05-7

1-Ethyl-2-methyl-7-phenylpurin-6-one

Cat. No.: B14005221
CAS No.: 83325-05-7
M. Wt: 254.29 g/mol
InChI Key: LCITZANDRGABDU-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-7-phenylpurin-6-one is a chemical compound with the molecular formula C14H14N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the purine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-ethyl-2-methyl-7-phenylpurin-6-one involves several steps. One common method includes the alkylation of 2-methyl-7-phenylpurin-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Ethyl-2-methyl-7-phenylpurin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the purine ring. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-methyl-7-phenylpurin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-7-phenylpurin-6-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or biological studies .

Comparison with Similar Compounds

1-Ethyl-2-methyl-7-phenylpurin-6-one can be compared with other similar compounds, such as:

    1-Methyl-2-ethyl-7-phenylpurin-6-one: Similar structure but with different alkyl group positions.

    1-Ethyl-2-methyl-7-(4-methylphenyl)purin-6-one: Similar structure with an additional methyl group on the phenyl ring.

    1-Ethyl-2-methyl-7-(4-chlorophenyl)purin-6-one: Similar structure with a chlorine substituent on the phenyl ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the purine ring, which can influence its chemical and biological properties .

Properties

CAS No.

83325-05-7

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-ethyl-2-methyl-7-phenylpurin-6-one

InChI

InChI=1S/C14H14N4O/c1-3-17-10(2)16-13-12(14(17)19)18(9-15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

LCITZANDRGABDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C

Origin of Product

United States

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